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Compound of Interest

Compound Name:
3-(Chloromethyl)piperidine

hydrochloride

CAS No.: 3947-52-2

Cat. No.: B1509368

Get Quote

An In-depth Technical Guide to the Molecular Structure and Application of 3-
(Chloromethyl)piperidine Hydrochloride

This guide provides a comprehensive technical overview of 3-(Chloromethyl)piperidine
hydrochloride, a pivotal heterocyclic building block in modern drug discovery and

development. We will move beyond a superficial description to deliver an in-depth analysis of

its molecular architecture, the rationale behind its synthetic pathways, and the sophisticated

spectroscopic techniques used for its definitive characterization. This document is intended for

researchers, medicinal chemists, and process development scientists who require a deep,

functional understanding of this versatile intermediate.

Core Molecular Structure and Physicochemical
Properties
3-(Chloromethyl)piperidine hydrochloride is the salt form of a substituted piperidine. The

core structure consists of a saturated six-membered heterocycle containing a nitrogen atom

(the piperidine ring). A chloromethyl (-CH₂Cl) group is attached to the carbon at the 3-position.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1509368#bc-rfq
https://www.benchchem.com/product/b1509368/docs?utm_src=pdf-body#3-chloromethyl-piperidine-hydrochloride-molecular-structure
https://www.benchchem.com/product/b1509368/docs?utm_src=pdf-body#3-chloromethyl-piperidine-hydrochloride-molecular-structure
https://www.benchchem.com/product/b1509368/docs?utm_src=pdf-body#3-chloromethyl-piperidine-hydrochloride-molecular-structure
https://www.benchchem.com/product/b1509368/docs?utm_src=pdf-body#3-chloromethyl-piperidine-hydrochloride-molecular-structure
https://www.benchchem.com/product/b1509368/docs?utm_src=pdf-body#3-chloromethyl-piperidine-hydrochloride-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1509368?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The hydrochloride salt form protonates the ring's nitrogen, forming a piperidinium cation, which

enhances the compound's stability and solubility in polar solvents.

The carbon at the 3-position is a stereocenter, meaning the compound can exist as a racemic

mixture of (R)- and (S)-enantiomers. This chirality is a critical consideration in pharmaceutical

development, as different enantiomers can exhibit vastly different pharmacological and

toxicological profiles.

Diagram 1: Chemical Structure of 3-(Chloromethyl)piperidine Hydrochloride

Caption: Structure showing the piperidinium ring and counter-ion.

Table 1: Physicochemical Properties

Property Value Source

CAS Number 62638-01-1

Molecular Formula C₆H₁₂ClN • HCl or C₆H₁₃Cl₂N

Molecular Weight 170.08 g/mol

Melting Point 175-180 °C

Appearance
White to off-white crystalline

powder

Solubility Soluble in water and methanol.

Synthesis and Mechanistic Rationale
The most common and industrially scalable synthesis of 3-(Chloromethyl)piperidine
hydrochloride involves the chlorination of 3-piperidinemethanol. The choice of chlorinating

agent is critical and is typically thionyl chloride (SOCl₂).

Expertise & Causality: Why thionyl chloride?

High Reactivity: It readily converts the primary alcohol into a chlorosulfite ester intermediate,

which is highly susceptible to nucleophilic attack.
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Irreversible Reaction: The byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen

chloride (HCl) gases. Their evolution from the reaction mixture drives the equilibrium towards

the product, ensuring a high yield in an irreversible manner.

In-situ Salt Formation: The HCl gas produced protonates the basic piperidine nitrogen,

directly forming the desired hydrochloride salt and simplifying the workup process.

Experimental Protocol: Synthesis via Thionyl Chloride

Reaction Setup: A solution of 3-piperidinemethanol is prepared in an appropriate aprotic

solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser and a gas outlet

bubbler (to trap HCl and SO₂). The flask is cooled in an ice bath.

Reagent Addition: Thionyl chloride (SOCl₂) is added dropwise to the cooled solution.

Causality: This slow, cooled addition is crucial to control the highly exothermic reaction and

prevent unwanted side reactions.

Reaction Progression: After addition, the mixture is allowed to warm to room temperature

and then gently refluxed. The reaction is monitored by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Workup and Isolation: The solvent is removed under reduced pressure. The resulting solid

residue is triturated with a non-polar solvent like diethyl ether or hexane to wash away any

unreacted thionyl chloride and byproducts, yielding the crude product.

Purification: The crude solid is recrystallized from a suitable solvent system (e.g.,

methanol/ether) to afford pure 3-(Chloromethyl)piperidine hydrochloride as a crystalline

solid.

Diagram 2: Synthetic Workflow from 3-Piperidinemethanol
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Caption: Key steps in the synthesis of the target compound.

Structural Elucidation via Spectroscopy
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Definitive confirmation of the molecular structure is achieved through a combination of

spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

A. ¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the electronic environment,

connectivity, and stereochemical relationships of hydrogen atoms.

Trustworthiness: The predicted spectrum must be self-validating. For instance, the

integration of the signals must correspond to the number of protons, and the splitting

patterns must align with the number of adjacent protons as predicted by the n+1 rule.

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.6-3.8
Doublet of

Doublets (dd)
2H -CH₂Cl

These two

protons are

diastereotopic

due to the

adjacent chiral

center. They

couple with each

other (geminal

coupling) and

with the proton at

C3, resulting in a

complex

multiplet, often

appearing as a

dd.

~3.0-3.5 Multiplet 2H

-CH₂N⁺H₂- (at

C2 & C6,

axial/equatorial)

Protons adjacent

to the electron-

withdrawing

ammonium

nitrogen are

deshielded and

shifted downfield.

The complex

multiplicity arises

from coupling

with multiple

neighboring

protons.

~1.5-2.2 Multiplet 5H Ring protons (-

CH₂- at C4, C5

and -CH- at C3)

These are the

remaining

aliphatic protons

of the piperidine

ring, which

overlap in a
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complex multiplet

region.

B. ¹³C NMR Spectroscopy

Carbon NMR spectroscopy identifies the number of unique carbon environments in the

molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

Chemical Shift (δ, ppm) Assignment Rationale

~45-50 -CH₂Cl

The carbon attached to the

electronegative chlorine atom

is significantly deshielded.

~40-55 -CH₂N⁺H₂- (C2 & C6)

Carbons adjacent to the

protonated nitrogen are shifted

downfield.

~20-40 -CH- (C3) & -CH₂- (C4, C5)

These are the remaining

upfield aliphatic carbons of the

ring.

C. FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based

on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

2500-3000 (broad) N⁺-H stretch Secondary ammonium salt

2850-2950 C-H stretch Aliphatic CH₂ and CH

1400-1480 C-H bend Aliphatic CH₂ and CH

650-750 C-Cl stretch Alkyl chloride

Role in Medicinal Chemistry: A Scaffold for
Innovation
3-(Chloromethyl)piperidine is not an end product but a highly valuable starting material. The

chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions,

allowing for the facile introduction of the piperidine moiety into larger, more complex molecules.

Application Example: Synthesis of a Dopamine D₃ Receptor Antagonist

Several patented compounds targeting the dopamine D₃ receptor, implicated in conditions like

schizophrenia and substance abuse, utilize this scaffold. The synthesis often involves the N-

alkylation of a primary or secondary amine with 3-(Chloromethyl)piperidine.

Diagram 3: Application in Drug Synthesis
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Synthetic Logic
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Caption: Role as an electrophile in coupling reactions.

Safety and Handling
As a reactive alkylating agent and hydrochloride salt, 3-(Chloromethyl)piperidine
hydrochloride must be handled with appropriate care.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion
3-(Chloromethyl)piperidine hydrochloride is more than a simple chemical. Its true value lies

in its structural features: a chiral center, a reactive electrophilic site, and a robust heterocyclic

core. A thorough understanding of its synthesis, the rationale behind the chosen reagents, and
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the precise spectroscopic signals it produces is fundamental for any scientist aiming to

leverage this compound in the complex, multi-step syntheses required for modern drug

discovery. This guide provides the foundational knowledge and practical insights necessary for

its effective and safe utilization in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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